![molecular formula C13H12ClN3O B2429074 (4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone CAS No. 2034264-43-0](/img/structure/B2429074.png)

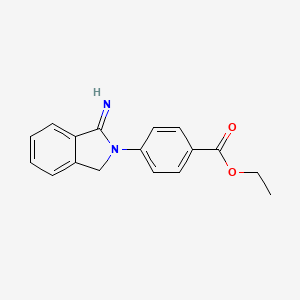

(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

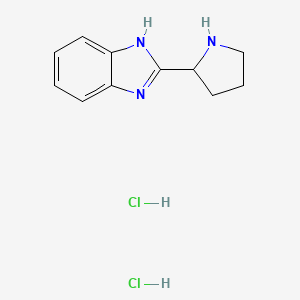

The synthesis of this compound has been reported in the literature . The bicyclic pyrazolo[1,5-a]pyrazine system offers an attractive framework for the design of promising molecular structures for biomedical research . The structural modification of pyrazole or pyrazine rings is an effective variant for the construction of pharmacologically important compounds .

Molecular Structure Analysis

The IUPAC name of this compound is "2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one" . The InChI code is "1S/C12H10ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17)" .

Chemical Reactions Analysis

The compound has been reported to react with anthranilic acids forming a new heterocyclic system . This reaction represents a significant step in the synthesis of this compound .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 247.68 . It is stored at room temperature .

Applications De Recherche Scientifique

Catalyst-Free Synthesis

The compound is used in the catalyst-free Biginelli-type synthesis of new functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidines . This method provides catalyst-free access to functionalized 4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitriles and 4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles .

Enantioselective Synthesis

The compound is involved in the enantioselective synthesis of highly functionalized 1,4-dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolines . This process is mediated by a chiral phosphine, leading to the formation of chiral dihydropyrano[2,3-c]pyrazoles .

Antibacterial Activity

Triazolo[4,3-a]pyrazine derivatives, which can be synthesized from the compound, have shown antibacterial activity . Some of these derivatives exhibited moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Medicinal Chemistry

The compound is used in medicinal chemistry for the synthesis of heterocycles that have shown potential in inhibiting c-Met protein kinase . These structures have also demonstrated GABA A allosteric modulating activity .

Fluorescent Probes

The compound is used in the synthesis of heterocycles that serve as fluorescent probes .

Structural Units of Polymers

The compound is used in the synthesis of heterocycles that are incorporated into polymers for use in solar cells .

BACE-1 Inhibition

The compound is used in the synthesis of heterocycles that have demonstrated BACE-1 inhibition .

Antimicrobial Agents

The compound is used in the synthesis of nitrogen-containing heterocycles, which are widely found in natural products, synthetic drugs, and functional materials. These heterocycles are the basic backbone of many physiologically active compounds and drugs, and have been used as antimicrobial agents .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been recognized as purine analogs with c-amp phosphodiesterase inhibitory activity . They have also been identified as tyrosine kinase inhibitors . These targets play crucial roles in cellular signaling pathways, affecting various biological processes.

Mode of Action

Based on its structural similarity to other pyrazolo[1,5-a]pyrimidines, it may interact with its targets by binding to the active sites of the enzymes, thereby inhibiting their activity . This can result in changes in cellular signaling pathways, leading to various downstream effects.

Biochemical Pathways

Given its potential role as a c-amp phosphodiesterase inhibitor and tyrosine kinase inhibitor, it may impact pathways related to cellular signaling, cell growth, and proliferation .

Result of Action

Based on its potential inhibitory effects on c-amp phosphodiesterase and tyrosine kinase, it may lead to alterations in cellular signaling, potentially affecting cell growth and proliferation .

Propriétés

IUPAC Name |

(4-chlorophenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN3O/c14-11-3-1-10(2-4-11)13(18)16-7-8-17-12(9-16)5-6-15-17/h1-6H,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBZAJQXXGKWRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CN1C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2428995.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2428997.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2428999.png)

![4-[2-Oxo-2-(3-phenyl-2,5-dihydropyrrol-1-yl)ethoxy]benzaldehyde](/img/structure/B2429002.png)

![3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2429004.png)

![5-amino-1-[(3-chlorophenyl)methyl]-N-(2,6-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2429007.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2429009.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methoxyphenoxy)acetamide](/img/structure/B2429011.png)